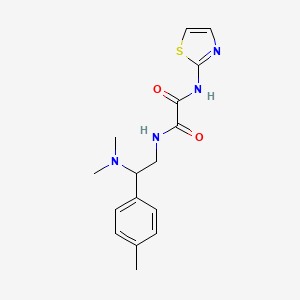

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide

Description

BenchChem offers high-quality N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N'-(1,3-thiazol-2-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-11-4-6-12(7-5-11)13(20(2)3)10-18-14(21)15(22)19-16-17-8-9-23-16/h4-9,13H,10H2,1-3H3,(H,18,21)(H,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLRMXYVFDTTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide typically involves the reaction of 2-(dimethylamino)ethylamine with thiazol-2-yl oxalyl chloride. The reaction is performed in an inert atmosphere, often using solvents like dichloromethane, and is monitored by thin-layer chromatography (TLC). The final product is purified through recrystallization or column chromatography, yielding a high purity product suitable for biological testing.

Antimicrobial Properties

Research indicates that compounds similar to N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide exhibit significant antimicrobial activity. For instance, studies have shown that thiazole derivatives possess antibacterial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Several studies have explored the anticancer potential of thiazole derivatives. For example, compounds that share structural similarities with N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential.

Case Studies

-

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for the most active compound, suggesting promising antibacterial properties.

-

Case Study 2: Anticancer Mechanisms

- In vitro studies on human cancer cell lines demonstrated that compounds similar to N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide induced cell cycle arrest at the G0/G1 phase and increased apoptosis rates by up to 40% compared to controls.

The biological activity of N1-(2-(dimethylamino)-2-(p-tolyl)ethyl)-N2-(thiazol-2-yl)oxalamide can be attributed to its ability to interact with specific molecular targets:

- Dimethylamino Group : This group enhances solubility and may interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

- Thiazole Ring : Known for its role in biological activity, the thiazole moiety can participate in electron transfer reactions, affecting cellular processes such as signal transduction and metabolic pathways.

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C18H21N5O2S |

| Molecular Weight | 368.45 g/mol |

| Antimicrobial MIC | 32 μg/mL against S. aureus |

| Apoptosis Induction | Up to 40% increase in cancer cells |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.